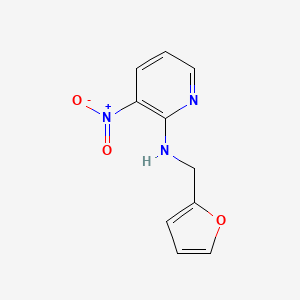

N-(2-furylmethyl)-3-nitropyridin-2-amine

描述

Overview of Nitropyridine and Furyl-Substituted Amine Scaffolds in Organic and Medicinal Chemistry

Nitropyridine and furyl-substituted amine scaffolds are considered "privileged structures" in chemistry, particularly in the development of pharmaceuticals and functional materials.

The pyridine (B92270) ring is a fundamental nitrogen-containing heterocycle that is a core component of numerous natural products, vitamins, and a significant number of FDA-approved drugs. researchgate.netmdpi.com Its nitrogen atom enhances water solubility and provides a site for hydrogen bonding, which is crucial for biological target interactions. nih.gov The introduction of a nitro group to the pyridine ring, forming a nitropyridine, further enhances its utility. The nitro group is a strong electron-withdrawing group, which can activate the pyridine ring for nucleophilic substitution reactions, making nitropyridines versatile intermediates for synthesizing more complex molecules. mdpi.com Furthermore, nitropyridine derivatives themselves are of great interest due to their own biological significance. mdpi.com

Furan (B31954) , a five-membered aromatic ring containing an oxygen atom, is another key heterocyclic scaffold. wikipedia.org Compounds containing the furan ring exhibit a wide range of biological activities and are present in many pharmaceutical products. ijabbr.com Furfurylamine (B118560), a furan ring with an aminomethyl group, is a notable derivative. ijabbr.com Furan-based compounds are also significant as they can often be derived from biomass, such as from furfural (B47365) obtained from corn cobs and oat hulls, positioning them as valuable renewable chemical building blocks. britannica.commdpi.com The combination of a furan ring with an amine creates a furyl-substituted amine, a scaffold that merges the properties of both functional groups.

The strategic combination of these scaffolds in drug design and materials science is a common approach to developing novel molecules with desired properties.

| Scaffold | Key Features | Significance in Chemistry |

| Nitropyridine | - Nitrogen heterocycle with an electron-withdrawing nitro group. - Polar and potentially ionizable aromatic system. researchgate.net - Activated for nucleophilic substitution reactions. mdpi.com | - Core of many FDA-approved drugs. nih.govmdpi.com - Versatile synthetic intermediate. - Possesses inherent biological activity. mdpi.com |

| Furyl-substituted Amine | - Five-membered aromatic ring with an oxygen atom and an amine functional group. - Can be derived from renewable biomass sources. britannica.commdpi.com - The furan ring is highly reactive in electrophilic substitutions. wikipedia.org | - Building block for pharmaceuticals (e.g., furosemide intermediate). ijabbr.com - Exhibits a wide range of biological activities. ijabbr.com - Used in the synthesis of novel biopolymers. mdpi.com |

Rationale for Comprehensive Research on N-(2-furylmethyl)-3-nitropyridin-2-amine as a Heterocyclic System

The rationale for investigating this compound stems from the principle of molecular hybridization, where two or more pharmacophores (or structurally important moieties) are combined to create a new molecule with potentially enhanced or novel properties.

The key motivations for its study include:

Synergistic Bioactivity: Combining the nitropyridine scaffold, known for a wide spectrum of biological activities, with the furan moiety, also a component of many bioactive compounds, could lead to a new molecule with unique or enhanced therapeutic potential.

Modulation of Physicochemical Properties: The furylmethyl group can modulate the electronic properties, lipophilicity, and steric profile of the nitropyridin-2-amine core. This can influence the molecule's solubility, membrane permeability, and interaction with biological targets.

Synthetic Versatility: The nitro group on the pyridine ring serves as a reactive handle, allowing for further chemical modifications. This facilitates the creation of a library of related compounds for structure-activity relationship (SAR) studies. For instance, the nitro group can be selectively substituted by various nucleophiles, such as thiols, to generate new derivatives. mdpi.com

Exploration of Novel Chemical Space: The synthesis and characterization of this compound contributes to the fundamental understanding of heterocyclic chemistry and expands the library of available compounds for screening in various applications, from medicine to materials science.

Historical Context of Related Pyridine and Furan Chemistry Relevant to this compound Synthesis and Reactivity

The chemical knowledge underpinning the synthesis and study of this compound is built upon a long history of advancements in heterocyclic chemistry.

The history of furan chemistry began in the late 18th century. The first derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. wikipedia.org This was followed by the report of furfural in 1831 by Johann Wolfgang Döbereiner. wikipedia.org Furan itself was first prepared by Heinrich Limpricht in 1870. wikipedia.org These early discoveries laid the groundwork for understanding the reactivity of the furan ring and its conversion into other useful substances. britannica.com

Pyridine chemistry has its roots in the mid-19th century, with its discovery in the 1850s in the oily mixture produced by heating bones. britannica.com Early work focused on its isolation and characterization, but its chief commercial and scientific interest quickly became its use as a scaffold for dyestuffs and drugs. britannica.com Over the decades, numerous synthetic methods have been developed to construct the pyridine ring and its derivatives, reflecting its immense importance in organic chemistry. nih.govnih.gov

A significant development relevant to the synthesis of pyridine-containing structures is the transformation of furans into pyridines. Methodologies have been established to convert furan rings, often through oxidation and condensation with an amine source, into pyridine rings, providing a synthetic route from biomass-derived furans to valuable pyridine derivatives. scispace.com The synthesis of the target molecule likely relies on established nucleophilic substitution reactions, where furfurylamine acts as a nucleophile attacking an activated 2-chloro-3-nitropyridine (B167233) precursor, a common strategy in modern heterocyclic chemistry.

| Historical Milestone | Approximate Date | Significance |

| First Furan Derivative (2-furoic acid) Prepared | 1780 | Beginning of furan chemistry. wikipedia.org |

| Furfural Reported | 1831 | Discovery of a key furan derivative and platform chemical. wikipedia.org |

| Pyridine Discovered | 1850s | Identification of a foundational nitrogen heterocycle. britannica.com |

| Furan First Prepared | 1870 | Isolation of the parent furan heterocycle. wikipedia.org |

| Development of Modern Pyridine Synthesis | 20th Century | Enabled the widespread creation of pyridine-based compounds for various applications. nih.govnih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(furan-2-ylmethyl)-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c14-13(15)9-4-1-5-11-10(9)12-7-8-3-2-6-16-8/h1-6H,7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAMRFSOYGXKAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCC2=CC=CO2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for N 2 Furylmethyl 3 Nitropyridin 2 Amine

Precursor Synthesis and Functionalization Routes

The convergent synthesis of N-(2-furylmethyl)-3-nitropyridin-2-amine necessitates the independent preparation of its constituent aromatic and heterocyclic amine fragments. Strategic functionalization of these precursors is key to achieving efficient coupling and high yields of the target molecule.

Synthesis of 3-Nitropyridin-2-amine Scaffolds

The 3-nitropyridin-2-amine (also known as 2-amino-3-nitropyridine) core is a critical building block. nbinno.com Its synthesis can be approached through several distinct routes, each with its own advantages and challenges regarding regioselectivity and yield.

The direct electrophilic nitration of 2-aminopyridine (B139424) presents a straightforward, yet challenging, route to 3-nitropyridin-2-amine. The primary difficulty lies in controlling the regioselectivity of the nitration reaction. The amino group is a strong activating ortho-, para-director, while the pyridine (B92270) nitrogen is deactivating. This complex interplay often leads to a mixture of isomers.

Typically, the reaction of 2-aminopyridine with a mixture of nitric and sulfuric acid yields 2-amino-5-nitropyridine (B18323) as the major product, with the desired 2-amino-3-nitropyridine (B1266227) formed in significantly lower yields, often less than 10%. orgsyn.org This makes the separation and purification process laborious and inefficient. orgsyn.org An alternative approach involves a multi-step sequence beginning with the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine. This intermediate is then nitrated, followed by a reduction step to yield 2-amino-3-nitropyridine. patsnap.com Another reported method utilizes hydrogen peroxide for the nitration, which may offer a different reactivity profile and product distribution. biosynth.com

| Method | Reagents | Major Product | Yield of 3-Nitro Isomer | Reference |

|---|---|---|---|---|

| Direct Nitration | HNO₃ / H₂SO₄ | 2-Amino-5-nitropyridine | Low (<10%) | orgsyn.org |

| Indirect (via Bromination) | 1. Br₂ 2. HNO₃ / H₂SO₄ 3. Hydrogenation | 2-Amino-3-nitropyridine | Not specified, but an established route | patsnap.com |

| Oxidative Nitration | H₂O₂ | 3-Nitropyridine (B142982) | Intermediate step | biosynth.com |

An alternative to nitrating an existing aminopyridine is to introduce the amino group onto a pre-nitrated pyridine ring. Amination of 3-nitropyridine can lead to a mixture of products, including 2-amino-3-nitropyridine, 4-amino-3-nitropyridine, and 2-amino-5-nitropyridine. ntnu.no

One powerful method for regioselective amination is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the formal substitution of a hydrogen atom by a nucleophile on an electron-deficient aromatic ring. While extensively studied for introducing amino groups at the 6-position of 3-nitropyridines (para to the nitro group), its application to achieve 2-amination (ortho) is also of significant interest. ntnu.no Reagents such as hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798) have been successfully employed in VNS reactions on nitropyridines. ntnu.no

Another strategy involves the direct amination of a precursor like 2-chloro-3-nitropyridine (B167233). The electron-withdrawing nitro group activates the chlorine atom for nucleophilic aromatic substitution (SNAr). Treatment of 2-chloro-3-nitropyridine with a high concentration of ammonia (B1221849) solution at elevated temperatures can produce 3-nitropyridin-2-amine in excellent yields (e.g., 97%). chemicalbook.com

A distinct and highly regioselective strategy has been developed for the synthesis of the isomeric 2-nitro-3-aminopyridine, which highlights the utility of urea-based protecting/directing groups. google.comgoogle.comgoogleapis.com This process involves a three-step sequence:

Urea (B33335) Formation: 3-Aminopyridine is reacted with phosgene (B1210022) or urea to form N,N'-di-(3-pyridyl)-urea. This step effectively protects the amino group. google.com

Regioselective Nitration: The N,N'-di-(3-pyridyl)-urea intermediate is then nitrated using a mixture of nitric and sulfuric acid. The urea linkage directs the nitration specifically to the 2-position of the pyridine rings, yielding N,N'-di-(2-nitro-3-pyridyl)-urea with high selectivity. google.comgoogleapis.com

Hydrolysis: The final step is the hydrolysis of the dinitrated urea intermediate, typically with a base like sodium hydroxide, which cleaves the urea bridge to furnish two equivalents of 2-nitro-3-aminopyridine in high yield. google.com

While this specific patented method produces the 2-nitro-3-amino isomer, the underlying principle of using a bridging protecting group to control the regiochemistry of nitration is a powerful synthetic concept that could potentially be adapted for other substitution patterns.

Synthesis of 2-Furylmethyl Amine Moieties and Their Reactivity Profiles

2-Furylmethyl amine, commonly known as furfurylamine (B118560), is the second key precursor. It is typically synthesized via the reductive amination of furfural (B47365), a readily available platform chemical derived from lignocellulosic biomass. This transformation can be achieved using various reducing agents in the presence of ammonia.

Modern synthetic efforts focus on more sustainable and efficient methods. These include chemoenzymatic strategies that bridge chemocatalysis (for producing furfural from biomass) and biocatalysis. Specifically, amine transaminases (ATAs) have been identified and employed for the reductive amination of furfural derivatives, offering high yields and selectivity under mild conditions.

The reactivity profile of 2-furylmethyl amine is dominated by the nucleophilic character of its primary amino group. This functionality allows it to readily participate in reactions such as nucleophilic aromatic substitution, which is the most probable route for coupling it to the 3-nitropyridin-2-amine scaffold.

Direct Synthetic Approaches to this compound

The most direct and convergent strategy for the synthesis of the final target compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach couples the two pre-synthesized precursors in a single step.

The most common variant of this strategy would involve the reaction of 2-chloro-3-nitropyridine with 2-furylmethyl amine. The strong electron-withdrawing effect of the ortho-nitro group significantly activates the C-2 position of the pyridine ring towards nucleophilic attack, making the chlorine atom an excellent leaving group. guidechem.com This type of reaction is well-established for coupling various primary and secondary amines to the 2-position of the 3-nitropyridine ring, often proceeding in high yields. guidechem.com

An alternative, though less common for amine nucleophiles, could involve the direct substitution of the nitro group itself. In certain highly activated systems, the nitro group can function as a leaving group in SNAr reactions. nih.govnih.gov For instance, the 3-nitro group in some 2-substituted-3-nitropyridines has been shown to be selectively displaced by sulfur nucleophiles. nih.gov Whether this reactivity extends to amine nucleophiles like 2-furylmethyl amine would depend on the specific substrate and reaction conditions.

Nucleophilic Displacement Reactions Utilizing Halonitropyridines and 2-Furylmethylamine

One of the most direct and widely employed methods for synthesizing N-substituted aminopyridines is the nucleophilic aromatic substitution (SNAr) reaction. This approach is particularly effective for pyridine rings activated by electron-withdrawing groups, such as the nitro group present in the target compound.

The reaction proceeds by treating a 2-halo-3-nitropyridine, typically 2-chloro-3-nitropyridine, with 2-furylmethylamine. The electron-deficient nature of the pyridine ring, enhanced by the para-nitro group, facilitates the attack of the amine nucleophile at the C2 position, leading to the displacement of the halide leaving group. nih.gov The reaction is generally conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), and often requires the presence of a non-nucleophilic base to neutralize the hydrogen halide generated during the reaction.

Key Reaction Parameters:

Halopyridine: 2-Chloro-3-nitropyridine is a common and reactive substrate. 2-Fluoro-3-nitropyridine can also be used and may exhibit higher reactivity. nih.gov

Amine: 2-Furylmethylamine acts as the nucleophile.

Base: Tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃), are typically used.

Solvent: Polar aprotic solvents like DMF, DMSO, or MeCN are preferred.

Temperature: The reaction temperature can range from room temperature to elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.

| Entry | Halopyridine | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Chloro-3-nitropyridine | K₂CO₃ | Acetonitrile | 80 | 85-95 |

| 2 | 2-Chloro-3-nitropyridine | Triethylamine | DMF | 50 | 80-90 |

| 3 | 2-Fluoro-3-nitropyridine | DIPEA | DMSO | 25-50 | >90 |

Condensation and Amidation Strategies for C-N Bond Formation

Alternative strategies for forming the C-N bond avoid the use of halopyridines. These methods include reductive amination and direct amidation.

Reductive Amination: This two-step, one-pot process begins with the condensation of 2-amino-3-nitropyridine with 2-furaldehyde. mdpi.com This acid-catalyzed reaction forms a Schiff base (imine) intermediate. The subsequent in-situ reduction of the imine yields the desired secondary amine, this compound. Mild reducing agents are crucial to avoid reduction of the nitro group. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective for this transformation as they are chemoselective for imines in the presence of other reducible functional groups. organic-chemistry.org

Direct Amidation: This route involves coupling 3-nitropicolinic acid with 2-furylmethylamine. The carboxylic acid is first activated to form a more reactive species, such as an acid chloride or an active ester, using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC, EDC). This activated intermediate then readily reacts with 2-furylmethylamine to form an amide. The subsequent reduction of the amide carbonyl group, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), would yield the target amine. However, the harsh conditions required for amide reduction might not be compatible with the nitro group, making this route less favorable than reductive amination.

Multi-component Reaction Pathways Leading to the Target Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, offer an efficient approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently described, a hypothetical pathway can be proposed based on established pyridine syntheses, such as variations of the Hantzsch reaction. researchgate.net

A potential, albeit complex, MCR could involve the reaction of a 1,3-dicarbonyl compound, 2-furaldehyde, a nitro-containing C-H acid (like nitroacetone), and an ammonia source. figshare.com Such a reaction would construct the substituted 5-nitropyridine ring in a single step. Subsequent functionalization at the C2 position would be required to introduce the furfurylamino group, making this a less direct approach compared to the SNAr or reductive amination methods.

Catalytic Transformations in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, improved efficiency, and higher selectivity. Both transition-metal and acid catalysis can be applied to the synthesis of the target compound.

Transition Metal-Catalyzed Coupling Reactions for Amination (e.g., Palladium-mediated)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for forming C-N bonds. This methodology could be applied to synthesize this compound from 2-halo-3-nitropyridine and 2-furylmethylamine.

The reaction typically employs a palladium(0) catalyst, generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine (B1218219) ligand (e.g., Xantphos, BINAP). A strong base, such as sodium tert-butoxide (NaOtBu), is required to facilitate the catalytic cycle. This method is renowned for its broad substrate scope and functional group tolerance.

| Component | Example Reagent | Typical Loading/Equivalents |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃ | 1-5 mol% |

| Ligand | Xantphos | 2-10 mol% |

| Base | NaOtBu | 1.2-2.0 equiv. |

| Solvent | Toluene or Dioxane | - |

| Temperature | 80-110 °C | - |

Application of Lewis Acid and Brønsted Acid Catalysis in Related Systems

Acid catalysis can be employed to enhance the efficiency of key bond-forming steps.

Lewis Acid Catalysis: Lewis acids, such as zinc(II) or scandium(III) salts, can activate halopyridines toward nucleophilic aromatic substitution. sci-hub.seresearchgate.net The Lewis acid coordinates to the pyridine nitrogen, increasing the electrophilicity of the pyridine ring and making it more susceptible to nucleophilic attack. This can lead to milder reaction conditions and improved yields for the SNAr reaction between 2-chloro-3-nitropyridine and 2-furylmethylamine. For example, zinc nitrate (B79036) has been shown to catalyze the amination of chloropyridines effectively. sci-hub.se

Brønsted Acid Catalysis: Brønsted acids are essential catalysts in the formation of the imine intermediate during reductive amination. nih.govnih.gov Acids like acetic acid or trifluoroacetic acid (TFA) protonate the carbonyl oxygen of 2-furaldehyde, activating it for nucleophilic attack by 2-amino-3-nitropyridine. The acid also facilitates the subsequent dehydration step to form the Schiff base. In some specialized protocols, a combination of Brønsted and Lewis acids can be used to mediate sequential deprotection and reductive amination steps, providing high-purity products often without the need for chromatography. nih.govnih.gov

Advanced Purification and Isolation Methodologies for this compound

The purification of the final compound is critical to obtaining material of high purity. The basic nature of the pyridine nitrogen and the presence of other functional groups dictate the choice of purification strategy.

Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For aminopyridine derivatives, common single-solvent systems include ethanol, isopropanol, or ethyl acetate (B1210297). Mixed solvent systems are also highly effective, with common pairs being ethanol/water, acetone/hexane, and ethyl acetate/heptane. rochester.edu The slow cooling of a saturated solution allows for the formation of a pure crystalline lattice, excluding impurities into the mother liquor.

Chromatography: Silica (B1680970) gel column chromatography is the most common chromatographic method for the purification of moderately polar organic molecules. For this compound, a solvent system of intermediate polarity, such as a gradient of ethyl acetate in hexanes or dichloromethane (B109758) in methanol, would likely be effective. However, the basic pyridine nitrogen can sometimes interact strongly with the acidic silanol (B1196071) groups of the silica gel, leading to peak tailing and poor separation. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (~1%), to the eluent. chromforum.org

Acid-Base Extraction: The basicity of the pyridine and furfurylamine nitrogen atoms can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1 M HCl). The protonated amine will move to the aqueous phase, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to deprotonate the product, which can then be extracted back into a fresh organic solvent, resulting in significant purification.

Reactivity Profiles and Elucidation of Reaction Mechanisms of N 2 Furylmethyl 3 Nitropyridin 2 Amine

Reactions Involving the Nitropyridine Substructure

The 3-nitropyridine (B142982) core is characterized by its electron-deficient nature, a consequence of both the ring nitrogen's inductive effect and the strong electron-withdrawing properties of the nitro group. This electronic profile is the primary driver of its reactivity, particularly in nucleophilic aromatic substitution and reduction reactions.

Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-poor aromatic systems. In the context of N-(2-furylmethyl)-3-nitropyridin-2-amine, the pyridine ring is activated towards nucleophilic attack by the C3-nitro group. While the pyridine nitrogen atom typically activates the C2 and C4 positions for SNAr, the position 3 is generally less reactive. mdpi.com However, the presence of the powerful electron-withdrawing nitro group can facilitate the substitution of other leaving groups on the ring or even be displaced itself under certain conditions.

Research on analogous 2-substituted-3-nitropyridines has demonstrated that the nitro group can act as a nucleofuge, being displaced by strong nucleophiles, particularly thiols. mdpi.comnih.govresearchgate.net The reaction with thiolate anions proceeds smoothly via the SNAr mechanism to yield 3-thioether-substituted pyridines. mdpi.com This reactivity opens a pathway for introducing a variety of sulfur-based functional groups at the C3 position. Similarly, other strong nucleophiles could potentially displace the nitro group, although this is less common for 3-nitropyridines compared to polynitrobenzenes. researchgate.net

| Nucleophile | Reagent Example | Potential Product | Reaction Conditions |

|---|---|---|---|

| Thiolate | Sodium thiophenoxide (PhSNa) | N-(2-furylmethyl)-3-(phenylthio)pyridin-2-amine | Heating in DMF with K₂CO₃ nih.gov |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | N-(2-furylmethyl)-3-methoxypyridin-2-amine | Typically requires harsh conditions or additional activation |

| Amine | Piperidine | N-(2-furylmethyl)-3-(piperidin-1-yl)pyridin-2-amine | Generally requires strong activation; direct displacement is challenging |

| Fluoride | [¹⁸F]Fluoride | 3-[¹⁸F]Fluoro-N-(2-furylmethyl)pyridin-2-amine | High temperatures (e.g., 140°C) are effective for substituting nitro groups on pyridines researchgate.net |

Chemoselective Reduction of the Nitro Group

The reduction of the nitro group is one of the most fundamental transformations in nitroaromatic chemistry, providing access to amino compounds which are versatile synthetic intermediates. jsynthchem.com A significant challenge is achieving chemoselectivity, leaving other reducible functional groups within the molecule, such as the furan (B31954) ring, intact. A wide array of methods has been developed for the selective reduction of aromatic nitro groups. organic-chemistry.orgsci-hub.sewikipedia.org

Catalytic hydrogenation is a common and effective method, employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. wikipedia.org These methods are often highly efficient and selective. Alternatively, metal-based reductions in acidic or neutral media, such as iron in acetic acid or zinc in aqueous ammonium (B1175870) chloride, are classical and reliable techniques. wikipedia.orgresearchgate.net More modern, metal-free approaches using reagents like tetrahydroxydiboron (B82485) have also been developed, offering mild reaction conditions and high functional group tolerance. organic-chemistry.org Under specific conditions, for instance using zinc with ammonium chloride, the partial reduction of the nitro group to the corresponding N-hydroxylaminopyridine can be achieved. researchgate.net

| Reducing System | Product | Key Features |

|---|---|---|

| H₂, Pd/C | N¹-(2-furylmethyl)pyridine-2,3-diamine | High efficiency, common industrial method. |

| Fe / CH₃COOH | N¹-(2-furylmethyl)pyridine-2,3-diamine | Classic, cost-effective method. wikipedia.org |

| Zn / NH₄Cl (aq) | N-(2-furylmethyl)-3-(hydroxylamino)pyridin-2-amine | Allows for partial reduction to the hydroxylamine (B1172632). researchgate.net |

| NaBH₄ / Ni(PPh₃)₄ | N¹-(2-furylmethyl)pyridine-2,3-diamine | A modified borohydride (B1222165) system capable of reducing nitro groups. jsynthchem.com |

| Samarium diiodide (SmI₂) | N¹-(2-furylmethyl)pyridine-2,3-diamine | Mild electron-transfer method with good selectivity. organic-chemistry.org |

Electrophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring is inherently electron-deficient and thus significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). youtube.comuomustansiriyah.edu.iq This low reactivity is further compounded by the presence of the strongly deactivating 3-nitro group. youtube.com However, the 2-amino substituent is a powerful activating group and directs incoming electrophiles to the ortho and para positions.

| Reaction | Reagents | Predicted Major Product | Remarks |

|---|---|---|---|

| Nitration | KNO₃ / H₂SO₄ | N-(2-furylmethyl)-3,5-dinitropyridin-2-amine | Requires very harsh conditions (e.g., 300°C) with low yields expected. uomustansiriyah.edu.iq |

| Bromination | Br₂ / Oleum | 5-bromo-N-(2-furylmethyl)-3-nitropyridin-2-amine | Forcing conditions are necessary due to ring deactivation. uomustansiriyah.edu.iq |

| Sulfonation | H₂SO₄ / SO₃ | 2-((2-furylmethyl)amino)-3-nitropyridin-5-sulfonic acid | Extremely vigorous conditions required. uomustansiriyah.edu.iq |

Transformations at the Furfuryl Amine Linkage and Furan Ring

The furfuryl amine portion of the molecule offers distinct reactive sites: the secondary amine nitrogen and the electron-rich furan ring. These sites are generally more reactive and susceptible to a wider range of transformations under milder conditions compared to the nitropyridine core.

Derivatization Reactions at the Secondary Amine Nitrogen

The secondary amine nitrogen atom is a nucleophilic center and can readily undergo a variety of derivatization reactions. These transformations are useful for modifying the compound's properties or for introducing new functional handles. Common derivatization strategies include N-alkylation, N-acylation, and N-sulfonylation.

N-alkylation with alkyl halides or other alkylating agents can introduce new alkyl groups. chemrxiv.org N-acylation with acyl chlorides or anhydrides yields the corresponding amides, a reaction that is typically rapid and high-yielding. nih.gov Similarly, reaction with sulfonyl chlorides provides sulfonamides. Derivatizing reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) are also commonly used to protect or modify secondary amines. thermofisher.comresearchgate.net These reactions are generally selective for the amine nitrogen, leaving the other parts of the molecule unaffected under appropriate conditions.

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| N-Alkylation | Methyl iodide (CH₃I) | Tertiary Amine |

| N-Acylation | Acetyl chloride (CH₃COCl) | Amide |

| N-Sulfonylation | Tosyl chloride (TsCl) | Sulfonamide |

| N-Carbamoylation | Phenyl isocyanate (PhNCO) | Urea (B33335) |

| FMOC Protection | 9-fluorenylmethyl chloroformate (FMOC-Cl) | FMOC-protected Amine researchgate.net |

Electrophilic Aromatic Substitution and Cycloaddition Reactions on the Furan Ring

The furan ring is an electron-rich aromatic heterocycle that is significantly more reactive towards electrophiles than benzene. chemicalbook.com This heightened reactivity is due to the electron-donating effect of the oxygen heteroatom. quora.com Electrophilic attack occurs preferentially at the C2 (α) position. Since this position is substituted in the parent molecule, subsequent electrophilic substitution is strongly directed to the C5 position. chemicalbook.compearson.com Mild conditions are often sufficient for these reactions.

In addition to its aromatic character, furan can also behave as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. quora.comquimicaorganica.org It readily reacts with electron-deficient dienophiles to form oxabicycloheptane derivatives. quora.comnih.gov This dual reactivity makes the furan ring a versatile platform for constructing more complex molecular architectures.

| Reaction Type | Reagent(s) | Expected Product Type | Remarks |

|---|---|---|---|

| EAS: Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-furan derivative | Mild reagents are sufficient for halogenation of furan. pearson.com |

| EAS: Vilsmeier-Haack | POCl₃ / DMF | 5-Formyl-furan derivative | A standard method for introducing an aldehyde group onto furan. |

| EAS: Friedel-Crafts Acylation | Acetic anhydride (B1165640) / SnCl₄ | 5-Acetyl-furan derivative | Milder Lewis acids are typically used compared to benzene acylation. |

| [4+2] Cycloaddition | Maleic anhydride | Diels-Alder adduct (oxabicycloheptane derivative) | Furan acts as the diene; the reaction can sometimes be reversible. nih.govyoutube.com |

| [4+2] Cycloaddition | Ethyl (E)-3-nitroacrylate | Diels-Alder adduct (oxabicycloheptane derivative) | Electron-deficient alkenes are effective dienophiles. quora.com |

Acid-Catalyzed and Other Cleavage Reactions of the N-(2-furylmethyl) Moiety

The N-(2-furylmethyl) group is susceptible to cleavage under acidic conditions, a reaction analogous to the acid-catalyzed hydrolysis of other N-furfuryl amines. This process is initiated by the protonation of the furan ring's oxygen atom, which enhances the electrophilicity of the furan moiety. Subsequent nucleophilic attack by water or another nucleophile present in the reaction medium leads to the cleavage of the C-N bond, releasing the 3-nitropyridin-2-amine and a furfuryl-derived species.

The stability of the furfuryl carbocation intermediate plays a crucial role in the facility of this cleavage. The reaction can be influenced by the nature of the acid catalyst and the solvent system employed. While specific kinetic data for the acid-catalyzed cleavage of this compound is not extensively documented, studies on related N-aryl furfurylamines provide insights into the plausible mechanism.

| Reactant | Conditions | Products | Observations |

| N-aryl furfurylamine (B118560) | Aqueous Acid | Arylamine, Furfuryl alcohol/derivatives | Cleavage of the N-furfuryl bond |

| This compound (Predicted) | H₃O⁺ | 3-nitropyridin-2-amine, Furfuryl-derived products | Expected acid-catalyzed cleavage |

Cleavage of the N-furfuryl group can also be achieved under different catalytic systems, although these are less common than acid-catalyzed methods. Reductive cleavage methods, for instance, could potentially be employed to selectively remove the furfuryl group while preserving the nitro functionality, though such methods have not been specifically reported for this compound.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound offers the potential for intramolecular cyclization reactions, particularly involving the furan ring and the reactive positions on the pyridine core. Under thermal or catalytic conditions, the furan ring can act as a nucleophile or a diene, leading to the formation of new heterocyclic systems.

One plausible pathway involves an intramolecular electrophilic attack of a protonated or activated pyridine ring carbon onto the electron-rich furan ring. This could lead to the formation of fused ring systems, with the regioselectivity of the cyclization being dependent on the relative reactivity of the pyridine ring positions and the stability of the resulting intermediates.

Rearrangement reactions are also a possibility, especially those involving the migration of the nitro group. While direct rearrangement of the N-(2-furylmethyl) group is less common, rearrangements of the 3-nitropyridin-2-amine core have been observed in related systems. For instance, nitro group migration from the 3-position to other positions on the pyridine ring can occur under specific conditions, although this is not a predominant pathway for this particular substitution pattern. The Boekelheide rearrangement, observed in pyrimidine (B1678525) N-oxides, provides a precedent for complex rearrangements in nitrogen-containing heterocycles, suggesting that under the right conditions, this compound could undergo intricate structural transformations.

Detailed Mechanistic Investigations into Key Transformations, including Hydrogen Bonding and Charge Transfer Phenomena

Detailed mechanistic studies on this compound are limited; however, insights can be drawn from computational and spectroscopic studies of its core structure, 2-amino-3-nitropyridine (B1266227).

Hydrogen Bonding: Intramolecular hydrogen bonding is a key feature of the 2-amino-3-nitropyridine scaffold. A hydrogen bond can form between the amino group's hydrogen and one of the oxygen atoms of the nitro group. researchgate.net This interaction influences the planarity of the molecule and the rotational barrier around the C2-N bond of the amino group. The presence of the N-(2-furylmethyl) substituent is not expected to disrupt this primary intramolecular hydrogen bond. However, it may introduce the possibility of additional, weaker intramolecular interactions between the furan oxygen and the pyridine ring hydrogens, or influence the intermolecular hydrogen bonding patterns in the solid state.

Charge Transfer Phenomena: The 2-amino-3-nitropyridine system is characterized by significant intramolecular charge transfer (ICT). The amino group acts as an electron donor, and the nitro group serves as a strong electron acceptor, with the pyridine ring acting as the π-bridge. This ICT is evident from theoretical calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which show that the HOMO is largely localized on the amino group and the pyridine ring, while the LUMO is concentrated on the nitro group. researchgate.net

The introduction of the N-(2-furylmethyl) group, which is also an electron-rich system, is likely to enhance the electron-donating capacity of the amino group, thereby modulating the ICT characteristics of the molecule. Spectroscopic studies on charge-transfer complexes of aminopyridines with various π-acceptors have shown that the position of the amino group and the nature of the substituents significantly affect the stability and electronic properties of the complexes. nih.gov It can be inferred that this compound would also be capable of forming charge-transfer complexes with suitable electron acceptors.

Advanced Spectroscopic Characterization Techniques for N 2 Furylmethyl 3 Nitropyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution and, increasingly, in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides atom-specific information about the chemical environment, bonding, and connectivity.

Proton (¹H) NMR spectroscopy is fundamental for identifying the number and type of hydrogen atoms in a molecule. The spectrum provides information based on chemical shifts (δ), which indicate the electronic environment of a proton, and coupling constants (J), which reveal the number and proximity of neighboring protons.

For N-(2-furylmethyl)-3-nitropyridin-2-amine, the ¹H NMR spectrum is expected to display distinct signals corresponding to the protons on the pyridine (B92270) ring, the furan (B31954) ring, the methylene (B1212753) bridge, and the amine group. The electron-withdrawing nitro group (NO₂) and the aromatic rings significantly influence the chemical shifts. Protons on the 3-nitropyridine (B142982) ring are expected to appear at lower fields (higher ppm values) due to deshielding effects. The furan ring protons would appear in the characteristic region for five-membered aromatic heterocycles. The methylene protons (CH₂) would likely appear as a doublet, coupled to the amine proton. The amine proton (NH) signal is typically a broad singlet, but its coupling to the adjacent methylene protons can sometimes be resolved.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound. (Note: This table is illustrative, based on the chemical structure. Specific experimental values are not available in the cited literature.)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine H-4 | 8.0 - 8.5 | dd | ~8.0, 4.5 |

| Pyridine H-5 | 6.8 - 7.2 | dd | ~8.0, 1.5 |

| Pyridine H-6 | 8.4 - 8.8 | dd | ~4.5, 1.5 |

| Furan H-5 | 7.3 - 7.5 | d | ~1.8 |

| Furan H-3 | 6.2 - 6.4 | d | ~3.2 |

| Furan H-4 | 6.3 - 6.5 | dd | ~3.2, 1.8 |

| Methylene (-CH₂-) | 4.5 - 4.8 | d | ~5.5 |

| Amine (-NH-) | 8.5 - 9.0 | t (broad) | ~5.5 |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, hybridization, and substitution pattern of the carbon atoms.

In the ¹³C NMR spectrum of this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the nitro group (C-3 of the pyridine ring) would be significantly deshielded and appear at a low field. The other pyridine and furan carbons would resonate in the aromatic region, with their specific shifts influenced by the nitrogen and oxygen heteroatoms and the substituents. The methylene bridge carbon would appear at a much higher field (lower ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. (Note: This table is illustrative, based on the chemical structure. Specific experimental values are not available in the cited literature.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 155 - 160 |

| Pyridine C-3 | 135 - 140 |

| Pyridine C-4 | 130 - 135 |

| Pyridine C-5 | 115 - 120 |

| Pyridine C-6 | 150 - 155 |

| Methylene (-CH₂-) | 40 - 45 |

| Furan C-2 | 150 - 155 |

| Furan C-3 | 105 - 110 |

| Furan C-4 | 110 - 115 |

| Furan C-5 | 140 - 145 |

While 1D NMR provides essential information, complex structures often require two-dimensional (2D) NMR experiments for complete and unambiguous assignment. These techniques correlate signals from different nuclei, revealing through-bond and through-space relationships.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, showing which protons are bonded to adjacent atoms. For this compound, COSY would confirm the connectivity of protons within the pyridine and furan rings and the coupling between the NH and CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning carbon signals by linking them to their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for piecing together the molecular structure by connecting fragments, for instance, showing the correlation from the methylene protons to the C-2 of the pyridine ring and the C-2 of the furan ring, confirming the link between the two heterocyclic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could show spatial proximity between the methylene protons and protons on both the furan and pyridine rings, helping to define the molecule's preferred conformation.

While solution-state NMR is more common, solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their crystalline or amorphous solid forms. It is particularly useful for studying polymorphism (the existence of multiple crystalline forms), which can impact a compound's physical properties. For this compound, ssNMR could be used to analyze the crystalline packing, identify different polymorphs, and study intermolecular interactions in the solid state that are averaged out in solution. While no specific solid-state NMR studies for this compound are reported in the available literature, the technique remains a potent tool for comprehensive material characterization.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy probes the vibrational modes of molecules, which are dependent on the masses of the atoms and the strength of the bonds connecting them. It is an excellent method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying functional groups. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum shows absorption bands at specific frequencies corresponding to these vibrations.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound. (Note: This table is illustrative, based on the chemical structure. Specific experimental values are not available in the cited literature.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Methylene (C-H) | Asymmetric & Symmetric Stretch | 2850 - 2960 | Medium |

| Aromatic C=C & C=N | Stretch | 1450 - 1600 | Medium-Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 | Strong |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-O-C (Furan) | Asymmetric Stretch | 1200 - 1250 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structure. For this compound, this method is instrumental in identifying the characteristic vibrations of its constituent functional groups, including the pyridine ring, the nitro group (NO₂), the furan ring, and the secondary amine (N-H) linkage.

In a typical analysis, a solid sample of the compound is irradiated with a monochromatic laser source. The scattered light is collected and analyzed to detect shifts in frequency, known as Raman shifts, which correspond to specific molecular vibrations. Studies on analogous 2-amino-3-nitropyridine (B1266227) and other nitropyridine derivatives provide a basis for assigning the expected vibrational frequencies. nih.govnajah.edu For instance, the symmetric and asymmetric stretching vibrations of the NO₂ group are expected to produce strong and distinct bands in the Raman spectrum. nih.gov Similarly, the breathing modes of the pyridine and furan rings, along with C-H, N-H, and C-N stretching and bending modes, can be identified. nih.gov

Table 1: Expected Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| C-H Stretch | Aromatic (Pyridine, Furan) | 3000 - 3100 |

| C-H Stretch | Methylene (-CH₂-) | 2850 - 2960 |

| NO₂ Asymmetric Stretch | Nitro Group | 1500 - 1570 |

| C=C, C=N Ring Stretch | Pyridine Ring | 1400 - 1610 |

| NO₂ Symmetric Stretch | Nitro Group | 1330 - 1370 |

| C-N Stretch | Aryl-Amine | 1250 - 1350 |

These assignments are often supported by theoretical calculations using Density Functional Theory (DFT), which can predict vibrational frequencies and help in the precise correlation of the experimental spectrum. nih.gov

Mass Spectrometry Methodologies for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental formula of this compound with high accuracy. This technique can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The molecular formula of the target compound is C₁₀H₉N₃O₃, with a calculated monoisotopic mass of 219.0644 g/mol . matrixscientific.comchemscene.com HRMS analysis, typically using a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield an experimental mass that is within a few parts per million (ppm) of this theoretical value, thereby confirming the elemental composition. researchgate.netmdpi.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₉N₃O₃ |

| Theoretical Mass [M] | 219.0644 |

| Ion Observed (e.g., [M+H]⁺) | 220.0722 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is commonly coupled with mass spectrometry to analyze polar molecules like this compound. In ESI-MS, the analyte is dissolved in a solvent and sprayed through a high-voltage capillary to generate fine, charged droplets. As the solvent evaporates, gas-phase ions of the analyte are produced with minimal fragmentation.

For this compound, analysis in positive ion mode is expected to predominantly show the protonated molecule, [M+H]⁺, at an m/z value of approximately 220.0722. mdpi.com Depending on the instrument settings (e.g., cone voltage), some in-source fragmentation may occur. nih.gov This fragmentation can provide valuable structural information.

Table 3: Expected Ions in the ESI-MS Spectrum of this compound

| Ion | Formula | Calculated m/z | Interpretation |

|---|---|---|---|

| [M+H]⁺ | [C₁₀H₁₀N₃O₃]⁺ | 220.0722 | Protonated molecular ion |

| [M+Na]⁺ | [C₁₀H₉N₃O₃Na]⁺ | 242.0541 | Sodium adduct |

| [C₅H₅N₂O₂]⁺ | [C₅H₅N₂O₂]⁺ | 139.0351 | Fragment from cleavage of the furylmethyl group |

X-ray Diffraction (XRD) Crystallography for Solid-State Structural Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction Methodologies

Single Crystal X-ray Diffraction (SC-XRD) provides the unambiguous determination of a molecule's solid-state structure, including precise bond lengths, bond angles, and torsional angles. The process involves growing a high-quality single crystal of this compound, mounting it on a goniometer, and irradiating it with a focused beam of X-rays. The diffraction pattern produced is recorded and analyzed to solve the crystal structure.

The resulting structural data reveals the conformation of the molecule, such as the dihedral angle between the pyridine and furan rings, and the planarity of the nitro group relative to the pyridine ring. researchgate.net Furthermore, it elucidates intermolecular interactions, such as hydrogen bonds (e.g., between the amine hydrogen and a nitro oxygen of a neighboring molecule) and π-π stacking, which govern the crystal packing. researchgate.net While a published structure for this specific compound is not available, data from analogous nitropyridine derivatives can provide an example of the expected crystallographic parameters. nih.gov

Table 4: Illustrative Single Crystal X-ray Diffraction Data

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 15.2 |

| c (Å) | 7.9 |

| β (°) | 98.5 |

| Volume (ų) | 1010 |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction Techniques for Polymorphism

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze the bulk crystalline properties of a material. A powdered sample containing numerous small crystallites in random orientations is exposed to an X-ray beam. The resulting diffraction pattern, a plot of scattered intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. nih.gov

PXRD is particularly crucial for studying polymorphism—the ability of a compound to exist in two or more different crystal structures. Different polymorphs can have distinct physical properties. By comparing the PXRD patterns of different batches or samples of this compound prepared under various conditions (e.g., different solvents, temperatures), the existence of different crystalline forms can be identified. This technique is essential for quality control and ensuring the consistency of the solid-state form of the material.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule and characterizing its photophysical properties. In the case of this compound, the UV-Vis spectrum is dictated by the chromophoric and auxochromic groups present in its structure, namely the 3-nitropyridine and 2-furylmethyl moieties. The electronic transitions observed are typically of the types π → π* and n → π*, originating from the conjugated π-system of the aromatic rings and the non-bonding electrons on the nitrogen and oxygen atoms.

The 3-nitropyridine ring is the principal chromophore. The nitro group (-NO2), being a strong electron-withdrawing group, and the amino group (-NH-), acting as an electron-donating group (auxochrome), create a "push-pull" system. This electronic interaction significantly influences the energy levels of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax). The substitution of a furylmethyl group at the 2-amino position further modulates these electronic properties.

Detailed experimental studies on this compound are required to precisely determine its absorption maxima (λmax), molar absorptivity (ε), and to investigate properties such as solvatochromism (the shift in λmax with solvent polarity). Such data would provide insight into the intramolecular charge transfer (ICT) character of its electronic transitions. For analogous nitropyridine derivatives, the absorption spectra are known to be sensitive to the electronic nature of the substituents and the solvent environment.

Representative Data for Related Nitropyridine Structures

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Assignment |

| Hexane | 1.88 | Data Not Available | Data Not Available | π → π* / ICT |

| Dichloromethane (B109758) | 8.93 | Data Not Available | Data Not Available | π → π* / ICT |

| Acetonitrile (B52724) | 37.5 | Data Not Available | Data Not Available | π → π* / ICT |

| Methanol | 32.7 | Data Not Available | Data Not Available | π → π* / ICT |

Note: This table is presented as a template for expected data. Specific values for this compound are pending experimental determination.

Discussion of Electronic Transitions

The primary absorption bands in the UV-Vis spectrum of this compound would arise from π → π* transitions within the conjugated system of the nitropyridine ring. The presence of the amino linkage and the furan ring extends this conjugation. A significant intramolecular charge transfer (ICT) is anticipated from the electron-rich amino-furylmethyl portion to the electron-deficient nitropyridine ring upon photoexcitation. This ICT character would likely result in a strong, broad absorption band at a longer wavelength. The position and intensity of this band would be expected to show a dependency on solvent polarity, with more polar solvents potentially stabilizing the charge-separated excited state and causing a bathochromic (red) shift. Weaker n → π* transitions, arising from the excitation of non-bonding electrons on the nitrogen and oxygen atoms to antibonding π* orbitals, may also be present, often appearing as shoulders on the main absorption bands.

Further photophysical characterization, such as fluorescence spectroscopy, would be necessary to determine the emission properties, quantum yield, and Stokes shift of the compound, providing a more complete picture of its behavior upon absorption of UV-Vis light.

Computational and Theoretical Investigations of N 2 Furylmethyl 3 Nitropyridin 2 Amine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical methods are employed to solve the Schrödinger equation for a given molecule, yielding detailed information about its geometry, energy, and electronic characteristics.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for this purpose. scispace.com

For N-(2-furylmethyl)-3-nitropyridin-2-amine, DFT calculations are used to perform geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation, known as the equilibrium or optimized geometry. The results of this optimization provide key structural parameters. nih.gov Theoretical calculations for the related compound, 2-amino-3-nitropyridine (B1266227), have shown that methods like B3LYP can reliably predict geometrical parameters such as bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. najah.eduresearchgate.net The optimization process for this compound would similarly yield crucial data on the planarity and orientation of the furyl, methyl, and nitropyridine groups.

Table 1: Representative Optimized Geometrical Parameters Calculated via DFT This table presents hypothetical data for this compound based on typical results from DFT calculations for similar molecules.

| Parameter | Description | Predicted Value |

| Bond Lengths | ||

| C-N (amine bridge) | Length of the bond connecting the pyridine (B92270) ring to the amine nitrogen. | ~1.38 Å |

| N-C (furylmethyl) | Length of the bond connecting the amine nitrogen to the methylene (B1212753) carbon. | ~1.46 Å |

| C-NO₂ | Length of the bond connecting the pyridine ring to the nitro group. | ~1.45 Å |

| Bond Angles | ||

| C-N-C (amine bridge) | Angle around the central amine nitrogen. | ~125° |

| O-N-O (nitro group) | Angle within the nitro functional group. | ~124° |

| Dihedral Angles | ||

| Pyridine-Amine | Torsion angle defining the twist between the pyridine and amine planes. | Variable |

| Amine-Furyl | Torsion angle defining the twist between the amine and furan (B31954) ring planes. | Variable |

Ab initio Methods (e.g., MP2) for Electronic Structure and Spectroscopic Parameter Prediction

Ab initio methods are calculations derived directly from theoretical principles, without the inclusion of experimental data. Møller–Plesset perturbation theory (MP) is a post-Hartree-Fock ab initio method that improves upon the Hartree-Fock method by incorporating electron correlation effects. wikipedia.org The second-order (MP2) level of this theory is widely applied to obtain more accurate electronic energies and properties than DFT for some systems. wikipedia.org

In studies of related molecules like 2-amino-3-nitropyridine, both DFT and MP2 methods have been used to calculate molecular structures and vibrational frequencies. najah.eduresearchgate.netresearchgate.net The results from both methods are often compared with experimental data to assess their accuracy. researchgate.netznaturforsch.com For this compound, MP2 calculations would serve as a valuable benchmark to the DFT results, providing a more rigorous treatment of electron correlation. These calculations are particularly useful for predicting spectroscopic parameters, such as the vibrational frequencies that correspond to infrared (IR) and Raman spectra. najah.edu

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For molecules containing heteroatoms and potential for diffuse electron density, such as this compound, Pople-style basis sets like 6-311++G(d,p) are commonly employed. najah.eduresearchgate.netznaturforsch.com

This notation indicates:

6-311G : A triple-zeta basis set, where each atomic orbital is represented by three separate functions, allowing for greater flexibility in describing electron distribution.

++ : The inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions, lone pairs, and non-covalent interactions.

(d,p) : The addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogen atoms). These functions allow orbitals to change shape, accounting for the polarization of electron clouds in the molecular environment.

The selection of a robust basis set like 6-311++G(d,p) or correlation-consistent basis sets (e.g., cc-pVTZ) is essential for obtaining reliable predictions of molecular properties and reactivity. nih.gov

Table 2: Common Basis Sets in Quantum Chemical Calculations

| Basis Set | Description | Typical Application |

| Pople Style | ||

| 6-31G(d) | Double-zeta with polarization on heavy atoms. | Routine geometry optimizations for medium-sized molecules. |

| 6-311++G(d,p) | Triple-zeta with polarization and diffuse functions on all atoms. | High-accuracy calculations of electronic and spectroscopic properties. najah.eduresearchgate.net |

| Correlation-Consistent | ||

| cc-pVDZ | Double-zeta basis set designed for systematic convergence. | Correlated calculations where basis set extrapolation is desired. |

| cc-pVTZ | Triple-zeta version of the correlation-consistent family. | High-level correlated calculations for accurate energies. nih.gov |

Analysis of Electronic Properties and Chemical Reactivity

Once the molecular geometry is optimized, further calculations can elucidate the electronic properties that govern the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. malayajournal.org A small energy gap suggests that the molecule is more polarizable and will have higher chemical reactivity. For this compound, the presence of the electron-donating furylmethyl-amino group and the electron-withdrawing nitro group is expected to lead to significant intramolecular charge transfer (ICT) upon electronic excitation. arxiv.org Analysis of the spatial distribution of the HOMO and LUMO can confirm this. The HOMO is likely localized on the electron-rich furylmethyl-amino moiety, while the LUMO is expected to be concentrated on the electron-deficient nitropyridine ring. This spatial separation is a hallmark of an ICT process. najah.eduresearchgate.net

Table 3: Representative FMO Properties and Global Reactivity Descriptors This table presents hypothetical data for this compound based on typical results from DFT calculations.

| Parameter | Formula | Description | Predicted Value |

| E(HOMO) | - | Energy of the Highest Occupied Molecular Orbital. | ~ -6.5 eV |

| E(LUMO) | - | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -2.5 eV |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and stability. malayajournal.org | ~ 4.0 eV |

| Ionization Potential (I) | -E(HOMO) | The energy required to remove an electron. | ~ 6.5 eV |

| Electron Affinity (A) | -E(LUMO) | The energy released when an electron is added. | ~ 2.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. | ~ 2.0 eV |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. | ~ 4.5 eV |

Electrostatic Potential Surfaces (MEP) for Predictive Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.

Red Regions : Indicate negative electrostatic potential, representing electron-rich areas. These sites are susceptible to electrophilic attack.

Blue Regions : Indicate positive electrostatic potential, representing electron-poor areas. These sites are susceptible to nucleophilic attack.

Green Regions : Indicate neutral or near-zero potential.

For this compound, the MEP surface would likely show the most negative potential (red/yellow) localized around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. nih.gov Conversely, the hydrogen atom of the secondary amine and hydrogen atoms on the aromatic rings would likely exhibit positive potential (blue), indicating them as sites for nucleophilic interactions. nih.gov The MEP surface provides a comprehensive picture of the charge distribution and is invaluable for predicting intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Bonding and Hyperconjugation

No published data is available for this compound.

Theoretical Simulation of Spectroscopic Data

Vibrational Spectra (IR, Raman) Simulation and Assignment

No published data is available for this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (e.g., GIAO method)

No published data is available for this compound.

Conformational Analysis and Molecular Dynamics Simulations

No published data is available for this compound.

Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling for Analogs

No published data is available for this compound.

Should peer-reviewed research on the computational and theoretical properties of this compound become available, the requested article could be generated.

Chemical Modifications and Synthetic Derivatives of N 2 Furylmethyl 3 Nitropyridin 2 Amine

Substitution Reactions on the Pyridine (B92270) Ring Moiety

The pyridine ring in N-(2-furylmethyl)-3-nitropyridin-2-amine is electron-deficient, a characteristic accentuated by the strongly electron-withdrawing nitro group at the C3 position. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions but highly deactivated towards electrophilic substitution. uoanbar.edu.iq

Nucleophilic substitution is a prominent pathway for functionalizing this scaffold. The nitro group at the C3 position, while not in the traditionally activated C2 or C4 positions, can still act as a leaving group under certain conditions, particularly with soft nucleophiles like thiols. nih.govmdpi.com Research on analogous 2-substituted-3-nitropyridines has demonstrated that the 3-nitro group can be displaced by various S-nucleophiles in the presence of a base like potassium carbonate in a solvent such as DMF. nih.gov This approach allows for the introduction of diverse sulfanyl (B85325) groups onto the pyridine ring.

For instance, studies on related 2-alkenyl-3-nitropyridines show selective substitution of the 3-nitro group over other potential leaving groups, such as halogens at the C5 position. nih.gov This regioselectivity highlights a viable strategy for modifying the subject compound.

| Reactant Analog | Nucleophile | Resulting Product Moiety | Reference |

|---|---|---|---|

| 2-Methyl-3,5-dinitropyridine | BnSH (Benzyl mercaptan) | 3-(Benzylsulfanyl)-2-methyl-5-nitropyridine | mdpi.com |

| 2-[(E)-2-(4-Chlorophenyl)vinyl]-5-nitropyridine | 2-furylmethanethiol | 3-[(2-furylmethyl)sulfanyl] derivative | nih.gov |

| 2-Chloro-3-nitropyridine (B167233) | Piperazine | 2-(Piperazin-1-yl)-3-nitropyridine | mdpi.com |

| 2-Chloro-3,5-dinitropyridine | Sodium azide | 2-Azido-3,5-dinitropyridine | nih.gov |

Electrophilic substitution reactions, such as nitration or halogenation, are generally difficult on the 3-nitropyridine (B142982) ring due to its severe deactivation. uoanbar.edu.iq Such reactions would require harsh conditions and would likely yield a mixture of products with low efficiency.

Derivatization of the Amino Group and Nitrogen Atom

The secondary amine linker in this compound is a key site for derivatization. Standard amine chemistry can be employed to introduce a wide array of functional groups, thereby altering the molecule's steric and electronic properties. nih.govnih.gov

Common derivatization strategies include:

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides in the presence of a base. This reaction would convert the secondary amine to a tertiary amine, introducing new alkyl substituents. This method is used, for example, in the synthesis of nitropyridine-containing inhibitors where a secondary amine is alkylated with aryl 2-chloroacetamides. mdpi.com

N-Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding N-acyl derivatives (amides). This modification can influence the molecule's conformation and electronic properties by introducing a carbonyl group conjugated with the nitrogen lone pair.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to attach aryl or heteroaryl groups to the amine nitrogen, although this is more commonly used to form the initial C-N bond. mdpi.com

The pyridine ring's nitrogen atom can also be targeted. Oxidation with agents like hydrogen peroxide-urea complex can convert it to the corresponding N-oxide. nih.gov This modification significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic attacks and can increase the acidity of adjacent methyl groups, facilitating further reactions like condensations with aldehydes. nih.govmdpi.com

| Derivatization Type | Reagents | Functional Group Introduced | Potential Effect |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base | Tertiary amine | Increases steric bulk, modifies basicity |

| N-Acylation | Acyl chloride/anhydride (B1165640) | Amide | Reduces basicity, introduces carbonyl group |

| N-Sulfonylation | Sulfonyl chloride | Sulfonamide | Introduces strongly electron-withdrawing group |

| Pyridine N-Oxidation | m-CPBA or H₂O₂-Urea | N-oxide | Alters ring electronics, activates adjacent positions |

Modifications of the Furyl Moiety through Ring Functionalization

The furan (B31954) ring is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution. These reactions typically occur at the C5 position (the position adjacent to the oxygen atom and furthest from the methylene (B1212753) bridge), which is the most activated site. researchgate.net

Potential modifications include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Using mild nitrating agents like acetyl nitrate (B79036).

Friedel-Crafts Acylation: Reaction with an acyl chloride in the presence of a Lewis acid catalyst to introduce an acyl group.

Vilsmeier-Haack Reaction: Formylation using phosphorus oxychloride and dimethylformamide to introduce an aldehyde group at the C5 position.

These functionalizations add new reactive handles to the furan moiety, which can then be used for further synthetic transformations, such as cross-coupling reactions or conversion into other functional groups. While reports on the functionalization of 3-aminofuran itself are scarce due to its inherent instability, N-substituted derivatives provide a more stable platform for such modifications. researchgate.net

Synthesis of Conjugated Systems and Polymeric Structures Incorporating the this compound Unit

The this compound structure can be incorporated into larger conjugated systems or polymers. This can be achieved by first functionalizing the core molecule to introduce polymerizable groups or reactive sites for cross-coupling reactions.

For example, if a halogen were introduced onto the pyridine or furan ring (as described in Sections 6.1 and 6.3), it could serve as a handle for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings. A Sonogashira coupling, for instance, could be used to attach phenylethynyl units, extending the π-conjugated system. utexas.edu

Alternatively, the core molecule could be modified to act as a monomer in polymerization reactions.

Condensation Polymerization: By introducing two reactive functional groups (e.g., a carboxylic acid and an amine, or a diol) onto the molecule, it could be used as a monomer in the synthesis of polyesters, polyamides, or polyurethanes.

Addition Polymerization: Functionalizing the molecule with a vinyl or acrylate (B77674) group would allow it to participate in free-radical or controlled radical polymerizations to form polymers with the this compound unit as a pendant group. mdpi.com

Ring-Opening Polymerization: The amine group could potentially be used to initiate the cationic ring-opening polymerization (CROP) of monomers like 2-oxazolines, leading to the formation of polymers with the core unit at the α-terminus. rsc.org

Design and Synthesis of Isomeric and Analogous Compounds with Tailored Structural Variations

The synthesis of isomers and analogs of this compound is a key strategy for structure-activity relationship (SAR) studies.

Isomeric Variations:

Positional Isomers of the Nitro Group: The nitro group could be moved from the C3 to the C5 position of the pyridine ring. The synthesis would start from 2-chloro-5-nitropyridine (B43025) instead of 2-chloro-3-nitropyridine. nih.gov

Regioisomers of the Furyl Group: The furfuryl group could be attached via its C3 position instead of the C2 position, starting from 3-(aminomethyl)furan.

Analogous Compounds:

Amine Moiety Analogs: The furfuryl group can be replaced with other substituents. The reaction of 2-chloro-3-nitropyridine with different primary amines, such as methylamine (B109427) or p-toluidine, yields analogs like N-methyl-3-nitropyridin-2-amine and N-(4-methylphenyl)-3-nitropyridin-2-amine, respectively. vibrantpharma.comnih.govlookchem.com

Heterocyclic Ring Analogs: The furan ring could be replaced by other five-membered heterocycles like thiophene (B33073) (thienylmethylamine) or pyrrole (B145914) (pyrrolylmethylamine), or by a simple phenyl ring (benzylamine).

Pyridine Ring Analogs: The pyridine ring could be substituted with other heterocyclic systems, such as a pyrimidine (B1678525) ring, leading to entirely different classes of compounds. mdpi.com

| Compound Name | Structural Variation | CAS Number | Reference |

|---|---|---|---|

| N-Methyl-3-nitropyridin-2-amine | Analog (furylmethyl replaced by methyl) | 4093-88-3 | vibrantpharma.comlookchem.com |

| N-(4-Methylphenyl)-3-nitropyridin-2-amine | Analog (furylmethyl replaced by p-tolyl) | Not specified | nih.gov |